2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)ACETOHYDRAZIDE
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Overview
Description
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide is a complex organic compound featuring multiple functional groups, including triazole, sulfanyl, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide typically involves multi-step organic reactions:
Formation of the Triazole Core: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Allyl and Iodoaniline Groups: The allyl group can be introduced via an allylation reaction, while the iodoaniline moiety is incorporated through a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.
Formation of the Acetohydrazide Moiety: This involves the reaction of the intermediate with acetic hydrazide under reflux conditions.
Final Condensation: The final step involves the condensation of the intermediate with 3-bromobenzyl alcohol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, hydrazine derivatives.
Substitution Products: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for new drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(1-naphthylmethylene)propanohydrazide
- **2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-chlorobenzylidene)acetohydrazide
Uniqueness
Compared to similar compounds, 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide stands out due to its unique combination of functional groups. The presence of both iodoaniline and bromobenzyl moieties provides distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H26BrIN6O2S |
---|---|
Molecular Weight |
717.4g/mol |
IUPAC Name |
N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H26BrIN6O2S/c1-2-14-36-26(17-31-24-12-10-23(30)11-13-24)33-35-28(36)39-19-27(37)34-32-16-21-7-3-4-9-25(21)38-18-20-6-5-8-22(29)15-20/h2-13,15-16,31H,1,14,17-19H2,(H,34,37) |
InChI Key |
BPHQMRCZEFEXLA-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br)CNC4=CC=C(C=C4)I |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br)CNC4=CC=C(C=C4)I |
Origin of Product |
United States |
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